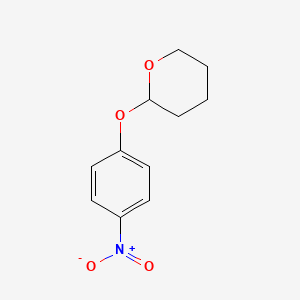

2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-

CAS No.: 20443-91-8

Cat. No.: VC13583236

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20443-91-8 |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | 2-(4-nitrophenoxy)oxane |

| Standard InChI | InChI=1S/C11H13NO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2 |

| Standard InChI Key | FCIBEQMWPFEHGQ-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CCOC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered tetrahydropyran (oxane) ring with a 4-nitrophenoxy substituent at the C-2 position. Key structural data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Molecular Weight | 223.22 g/mol | |

| IUPAC Name | 2-(4-Nitrophenoxy)oxane | |

| SMILES | C1CCOC(C1)OC2=CC=C(C=C2)N+[O-] | |

| InChI Key | FCIBEQMWPFEHGQ-UHFFFAOYSA-N |

The nitro group at the para position of the phenoxy moiety enhances electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic and Physical Properties

While explicit spectroscopic data (e.g., NMR, IR) for this compound are scarce in the provided sources, analogous structures such as 4-nitrophenyl glycosides exhibit strong UV-Vis absorption near 400 nm due to the nitroaromatic group, making them useful in colorimetric assays . The compound’s solubility is likely moderate in polar aprotic solvents like DMF or DMSO, as suggested by its use in domino reactions under basic conditions .

Synthesis and Reaction Pathways

Direct Synthesis Methods

The compound is synthesized via nucleophilic substitution between tetrahydropyran-2-ol derivatives and 4-nitrophenyl halides. For example:

-

Alkylation of Tetrahydropyran-2-ol:

Reacting tetrahydropyran-2-ol with 4-nitrofluorobenzene in the presence of a base (e.g., K₂CO₃) yields the target compound . -

Domino Reactions:

Base-promoted domino reactions involving α-aroylketene dithioacetals and malononitrile have been employed to synthesize structurally related 2H-pyranones, demonstrating the versatility of pyran intermediates in constructing complex frameworks .

Functionalization and Derivatives

-

Enzymatic Substrates: Derivatives like 4-nitrophenyl-α-L-arabinopyranoside (CAS 72732-54-8) are synthesized by substituting the hydroxyl group of arabinose with a 4-nitrophenoxy group, enabling chromogenic detection of glycosidase activity .

-

Ring-Opening Reactions: The tetrahydropyran ring can undergo acid-catalyzed ring-opening to form linear ketones or lactones, useful in fragrances and pharmaceuticals .

Applications in Research and Industry

Biochemical Assays

4-Nitrophenyl glycosides, including derivatives of tetrahydro-2H-pyran, serve as chromogenic substrates for detecting glycosidase activity. Hydrolysis by enzymes releases 4-nitrophenol, which is quantifiable via UV-Vis spectroscopy . For instance:

-

α-L-Arabinofuranosidase Assays: 4-Nitrophenyl-β-L-arabinopyranoside (CAS 72732-54-8) is a standard substrate for quantifying enzyme activity in plant biomass degradation studies .

Organic Synthesis Intermediate

The compound’s nitro group and ether linkage make it a valuable intermediate:

-

Domino Reactions: In situ generation of 2H-pyranones enables one-pot synthesis of tetrahydronaphthalenes and polyaromatic hydrocarbons, leveraging consecutive cyclization and ring-opening steps .

-

Prodrug Design: The nitro group can be reduced to an amine, facilitating prodrug activation in medicinal chemistry .

| Parameter | Specification | Source |

|---|---|---|

| Signal Word | Warning | |

| Precautionary Statements | P233, P240, P241, P242 | |

| Storage | Tightly closed, inert atmosphere, 2–8°C |

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight the use of 2H-pyran derivatives in asymmetric catalysis. For example, chiral pyran-based ligands have been employed in enantioselective hydrogenation reactions, though this specific compound remains underexplored .

Drug Discovery

The tetrahydropyran scaffold is prevalent in bioactive molecules, such as antiviral agents and kinase inhibitors. Functionalization of the nitro group could yield novel candidates for targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume